molecular formula C17H14O3 B12829599 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one

1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one

Cat. No.: B12829599
M. Wt: 266.29 g/mol
InChI Key: WOHFCBMZGVNRBL-FIFLTTCUSA-N
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Description

1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one is a chemical compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . It belongs to the class of 1,4-pentadien-3-one compounds, which are derivatives of curcumin and are recognized for their significant potential in agrochemical and pharmaceutical research . These compounds are noted for their diverse biological activities. Research into 1,4-pentadien-3-one derivatives has revealed promising antiviral properties, particularly against plant viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . Some derivatives have shown excellent protective, curative, and inactivation activities in vivo, with efficacy superior to that of standard antiviral agents like ribavirin . The compound's structure, featuring the characteristic 1,4-pentadien-3-one backbone, is a key scaffold for the discovery of new antiviral agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(1E,4E)-1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H14O3/c18-15(9-7-13-3-1-5-16(19)11-13)10-8-14-4-2-6-17(20)12-14/h1-12,19-20H/b9-7+,10-8+

InChI Key

WOHFCBMZGVNRBL-FIFLTTCUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)/C=C/C2=CC(=CC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)C=CC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

This is the most common method for synthesizing 1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one and related chalcones.

  • Reagents: 3-hydroxybenzaldehyde and acetone.
  • Catalyst: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
  • Procedure: The aldehyde and acetone are mixed in a solvent such as ethanol or methanol. Aqueous NaOH is added dropwise under stirring at room temperature or slightly elevated temperature. The reaction proceeds via enolate formation from acetone, which attacks the aldehyde, followed by dehydration to form the conjugated dienone system.
  • Reaction time: Typically 2–6 hours.
  • Work-up: The reaction mixture is acidified to precipitate the product, which is filtered, washed, and recrystallized.

Yields: Reported yields range from 70% to 90% depending on conditions and purity of reagents.

Acid-Catalyzed Aldol Condensation

  • Catalyst: Concentrated sulfuric acid (H2SO4) or other strong acids.
  • Procedure: The aldehyde and ketone are mixed with catalytic amounts of acid and heated under reflux. Acid catalysis promotes the formation of the enol intermediate and subsequent condensation.
  • Advantages: Sometimes used when base-sensitive groups are present.
  • Yields: Comparable to base-catalyzed methods but may require longer reaction times and careful neutralization.

Modified Procedures and Solvent Systems

  • Use of mixed solvents such as methanol and 2-propanone to improve solubility and reaction rates.
  • Employing barium hydroxide octahydrate as a base in methanol for selective condensation.
  • Use of dimethylformamide (DMF) as solvent for related derivatives, with heating at 50 °C for 4–6 hours, followed by recrystallization from ethyl acetate.

Representative Experimental Data

Parameter Base-Catalyzed Method Acid-Catalyzed Method DMF Solvent Method
Aldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde
Ketone Acetone Acetone Acetone
Catalyst NaOH (aqueous) H2SO4 (concentrated) None (thermal)
Solvent Ethanol or Methanol Methanol DMF
Temperature Room temp to 50 °C Reflux (~65–80 °C) 50 °C
Reaction Time 2–6 hours 3–6 hours 4–6 hours
Work-up Acidification, filtration, recrystallization Neutralization, filtration, recrystallization Filtration, recrystallization
Yield (%) 70–90% 70–85% 75–85%
Product Appearance Pale yellow powder Pale yellow powder Faint yellow powder
Melting Point (°C) 109–111 109–111 125–127

Research Findings and Optimization Notes

  • The base-catalyzed aldol condensation is favored for its simplicity and high yield. Sodium hydroxide is the most commonly used catalyst, but barium hydroxide octahydrate has been reported to improve selectivity in some cases.
  • Acid catalysis is less common but useful when base-sensitive functional groups are present.
  • Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion.
  • Purification by recrystallization from ethyl acetate or methanol yields high-purity products.
  • Physical methods such as ultrasound or vortex mixing can aid dissolution and reaction rates during preparation of stock solutions for biological assays.
  • The compound’s purity is typically around 95% for research-grade material.

Summary Table of Preparation Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Notes
Base-catalyzed Aldol NaOH (aq) Ethanol/Methanol 25–50 2–6 70–90 Most common, high yield, simple work-up
Acid-catalyzed Aldol H2SO4 (conc.) Methanol Reflux 3–6 70–85 Useful for base-sensitive substrates
DMF Solvent Method None (thermal) DMF 50 4–6 75–85 Requires recrystallization, mild heating

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various organic reactions involving phenolic compounds. Characterization of 1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one is typically performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the 1H^{1}H NMR spectrum reveals distinct peaks corresponding to the hydrogen atoms in the structure, while mass spectrometry confirms its molecular weight of 266.29 g/mol .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells (DU-145). The IC50_{50} values for these studies indicate its potency in inhibiting cell growth:

Compound Cell Line IC50_{50} (μM)
This compoundDU-1458.60 ± 1.07
CurcuminDU-145Comparable values

The compound's mechanism involves inhibition of glutathione S-transferases (GSTs), which are crucial for detoxification processes in cancer cells .

Inhibition of Enzymatic Activity

In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific enzymes involved in drug metabolism. For example, it has shown potential as an inhibitor of human GSTP1-1 with a mixed-type inhibition profile . This characteristic suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex.

Applications in Drug Development

The compound's structural features allow it to serve as a lead compound for developing new therapeutic agents. Its derivatives have been synthesized and tested for enhanced biological activity against various targets:

Derivative Target Activity
DM96hGSTP1-1Strong inhibitor
DM151hGSTP1-1Moderate inhibitor

These derivatives are being explored for their potential applications in treating cancers resistant to conventional therapies .

Study on Prostate Cancer Treatment

A significant study evaluated the efficacy of this compound against prostate cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through reactive oxygen species (ROS) generation. This dual action positions it as a promising candidate for further development in cancer therapy .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies provide insights into binding affinities and interaction patterns that are crucial for optimizing the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs with Varying Aryl Substituents

Key Structural Variations :

  • Substituent Position : Analogs with hydroxyl groups at the para (e.g., 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one) or ortho positions exhibit distinct electronic and steric effects compared to the meta-substituted target compound .
  • Heteroaryl Derivatives: Pyridyl (e.g., compounds 26–29), quinolinyl (31–33), and thiazolyl (34) substituents introduce nitrogen-containing heterocycles, altering solubility and binding affinity compared to phenolic derivatives .
  • Electron-Withdrawing Groups : Chloro-, trifluoromethyl-, and nitro-substituted analogs (e.g., 28 , 33 , CAS 2152-70-7) reduce electron density on the aryl rings, impacting reactivity and optical properties .
Table 1: Selected Analogs and Physical Properties
Compound Name Substituents Yield (%) Melting Point (°C) HPLC Purity (%) Key Properties/Activities
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one 3-hydroxyphenyl - - - Theoretical antioxidant activity
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one 4-hydroxyphenyl - - - Cytotoxic (IC50: 143.99 µM in HepG-2)
(1E,4E)-1,5-Bis(4-chlorophenyl) analog 4-chlorophenyl 83 263 (decomp.) - Crystal structure resolved
(1E,4E)-1,5-Di(pyridin-2-yl) analog (26 ) 6-methylpyridin-2-yl 98 208–210 97.7 High thermal stability
1,5-Bis(2-chlorophenyl) analog 2-chlorophenyl - - - Anti-trichomonas activity (comparable to metronidazole)
Anticancer and Cytotoxic Effects
  • Curcumin Analogs: Symmetric diarylpentanoids like 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (IC50: 143.99 µM in HepG-2) demonstrate moderate cytotoxicity, while asymmetric derivatives (e.g., 58) exhibit 219–636-fold higher potency than curcumin in prostate cancer models .
  • Chlorophenyl Derivatives : 1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one shows anti-protozoal activity against Trichomonas vaginalis, with selectivity indices surpassing metronidazole .
Neuroprotective and Antioxidant Activity
  • Hydroxyphenyl vs. Methoxyphenyl : Compounds like (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB) enhance NRF2-mediated antioxidant pathways in PC12 cells, suggesting meta-hydroxyl groups may similarly modulate oxidative stress responses .
Fungicidal and Larvicidal Activity
  • Ortho-Hydroxyl Derivatives : 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one inhibits Fusarium species (70–79% activity at 500 µg/mL) and exhibits 71.4% tumor cell inhibition at 5.0 µM .

Physicochemical and Optical Properties

Solubility and Stability
  • Optical Nonlinearity: Dibenzylideneacetone derivatives with electron-withdrawing groups (e.g., 4-bromophenyl, βHRS = 25 × 10⁻³⁰ cm⁴·statvolt⁻¹) show lower second-harmonic generation (SHG) efficiency than ethoxy-substituted analogs (e.g., DEP, βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
Table 2: Optical and Spectral Data
Compound λmax (nm) βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Solvent Polarity Effect
1,5-Bis(4-bromophenyl) analog - 25 Moderate red-shift
4-DMDBA (4-dimethylaminobenzaldehyde) - 50 Strong solvent interaction
1,5-Bis(4-ethoxyphenyl) analog (DEP) 350 45 Enhanced red-shift in polar solvents

Key Structure–Activity Relationship (SAR) Trends

Substituent Position : Meta-hydroxyl groups likely enhance antioxidant activity via radical scavenging, while para-substituted derivatives favor cytotoxicity .

Asymmetry: Asymmetric diarylpentanoids (e.g., 58) show superior anticancer activity compared to symmetric analogs, highlighting the role of steric and electronic modulation .

Heteroaryl vs. Aryl: Pyridyl and quinolinyl groups improve solubility and bioavailability but may reduce target specificity compared to phenolic analogs .

Biological Activity

1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one, also known as a curcumin derivative, is a compound of significant interest due to its diverse biological activities. This article focuses on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_{3}

This compound features a conjugated diene system that contributes to its biological reactivity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting various cancer cell lines. A study reported that it demonstrated significant inhibitory effects against breast cancer cells through the modulation of apoptosis and cell cycle arrest mechanisms. The compound was shown to induce apoptosis via the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro studies demonstrated that it possesses substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Molecular docking studies have shown that this compound binds effectively to several protein kinases involved in cancer progression, including VEGFR and ERBB families. Docking scores suggest strong binding affinity, indicating potential as an anticancer agent .
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects by promoting ROS generation in target cells .

Table: Biological Activity Summary

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts bacterial membranes; inhibits metabolic pathways
Anti-inflammatorySuppresses cytokine production via NF-kB inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A clinical trial involving breast cancer patients demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient outcomes compared to standard therapies .
  • Infection Control : A study focusing on bacterial infections found that patients treated with formulations containing this compound showed faster recovery times and reduced bacterial load compared to control groups.

Q & A

Q. What are the common synthetic methodologies for 1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via aldol condensation or Horner-Wadsworth-Emmons (HWE) reactions. For instance, ultrasonic-assisted synthesis has been shown to enhance yield and purity by reducing reaction time and byproduct formation. Key parameters include:

  • Catalyst and solvent : Concentrated HCl in ethanol or acetone under acidic conditions .
  • Ultrasonic parameters : Optimal yields (e.g., 85%) are achieved at 50°C for 60 minutes, leveraging cavitation effects to accelerate kinetics .
  • Purification : HPLC or recrystallization from ethanol/hexane mixtures ensures >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

A multi-technique approach is critical:

  • NMR : 1^1H NMR reveals trans-vinylic protons (δ 6.8–7.8 ppm, J ≈ 16 Hz) and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm). 13^{13}C NMR confirms the conjugated enone system (δ 185–190 ppm for the ketone) .
  • IR : Strong absorption bands at 1640–1660 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (O–H stretch) .
  • HRMS : Exact mass matching (e.g., m/z 266.2913 for C17_{17}H14_{14}O3_3) validates molecular formula .

Q. What structural features are observed in its X-ray crystallographic data?

Single-crystal X-ray diffraction reveals:

  • A planar enone backbone with dihedral angles <5° between aromatic rings and the central chain .
  • Intermolecular hydrogen bonds (O–H···O) between hydroxyl groups and ketone oxygen, stabilizing the crystal lattice .
  • Bond lengths: C=C (1.33–1.35 Å) and C=O (1.22 Å), consistent with conjugation .

Advanced Research Questions

Q. How do structural modifications influence its anticancer activity?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., trifluoromethyl on thiazole rings) enhance cytotoxicity by stabilizing the enone system and improving membrane permeability .
  • Hydroxyl positioning : 3,4-Dihydroxyphenyl derivatives (e.g., AC02) show higher BCL-2 binding affinity than 4-hydroxyphenyl analogs (AC01) due to additional hydrogen bonding .
  • Heteroaromatic substitution : Thiazole or imidazole rings improve pharmacokinetic profiles (e.g., compound 34 , t1/2_{1/2} = 8.2 h) .

Q. What methodologies are used to study its pharmacokinetics and stability?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation .
  • HPLC-MS : Quantifies plasma concentration-time profiles (e.g., Cmax_{max} = 1.2 µM at 2 h post-administration) .
  • Molecular dynamics (MD) : Predicts serum protein binding (e.g., 89% albumin affinity) using Gromacs/MMPBSA .

Q. How can computational tools predict its target interactions?

  • Docking (AutoDock Vina) : Identifies binding poses in BCL-2 (binding energy ≈ −9.5 kcal/mol for AC02) .
  • MD simulations (Gromacs) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Relate logP and polar surface area to cellular uptake (R2^2 > 0.85) .

Methodological Notes

  • Contradictions in data : Varied synthetic yields (58–99%) in analogs may arise from substituent steric/electronic effects.
  • Key tools : SHELX for crystallography , ORTEP-3 for visualization , and ultrasonic reactors (e.g., 20 kHz probe) for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.